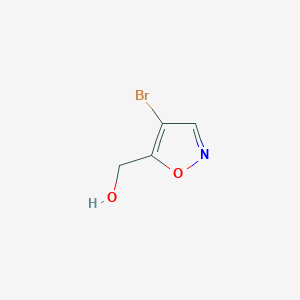
(4-Bromo-1,2-oxazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-1,2-oxazol-5-yl)methanol is a heterocyclic compound with the molecular formula C4H4BrNO2 It features a five-membered oxazole ring substituted with a bromine atom at the 4-position and a hydroxymethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-oxazol-5-yl)methanol typically involves the formation of the oxazole ring followed by bromination and hydroxymethylation. One common method is the van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs) as key intermediates . The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the van Leusen reaction or similar methodologies to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Bromo-1,2-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding oxazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like DMF or DMSO and bases like sodium hydride (NaH).
Major Products
Oxidation: (4-Bromo-1,2-oxazol-5-yl)formaldehyde or (4-Bromo-1,2-oxazol-5-yl)carboxylic acid.
Reduction: (1,2-Oxazol-5-yl)methanol.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-1,2-oxazol-5-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (4-Bromo-1,2-oxazol-5-yl)methanol is not well-characterized. its biological activity is likely due to its ability to interact with enzymes and receptors through non-covalent interactions, such as hydrogen bonding and van der Waals forces . The oxazole ring can act as a hydrogen bond acceptor, while the hydroxymethyl group can form hydrogen bonds with biological targets.
類似化合物との比較
Similar Compounds
(4-Iodo-1,2-oxazol-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
(4-Chloro-1,2-oxazol-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(4-Methyl-1,2-oxazol-5-yl)methanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
(4-Bromo-1,2-oxazol-5-yl)methanol is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that are not possible with other halogens. The bromine atom also influences the compound’s electronic properties, making it useful in various applications .
特性
CAS番号 |
1934528-38-7 |
|---|---|
分子式 |
C4H4BrNO2 |
分子量 |
177.98 g/mol |
IUPAC名 |
(4-bromo-1,2-oxazol-5-yl)methanol |
InChI |
InChI=1S/C4H4BrNO2/c5-3-1-6-8-4(3)2-7/h1,7H,2H2 |
InChIキー |
AMDVELFPCONGRT-UHFFFAOYSA-N |
正規SMILES |
C1=NOC(=C1Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



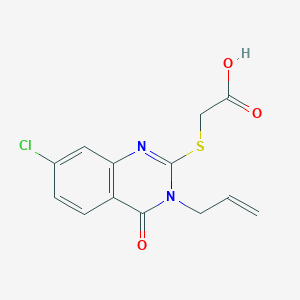
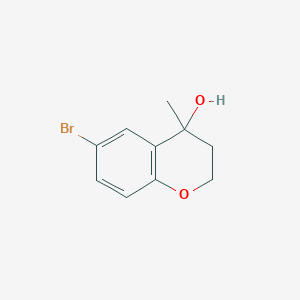

![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)

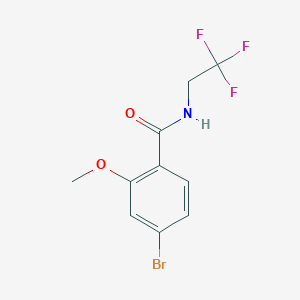
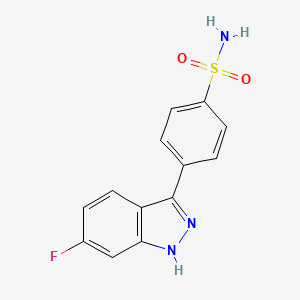
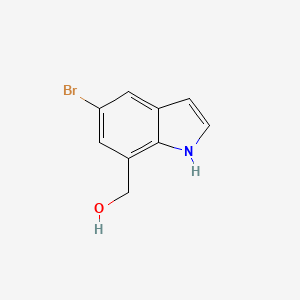

![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)



